3-Amino-2-fluoropropanoic acid, (2R)-
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Overview
Description
3-Amino-2-fluoropropanoic acid, (2R)-, is a chiral amino acid derivative with the molecular formula C3H6FNO2. This compound is notable for its incorporation of a fluorine atom, which imparts unique chemical properties. It is a metabolite of the anticancer drug 5-Fluorouracil, making it of significant interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoropropanoic acid, (2R)-, typically involves the fluorination of a suitable precursor, such as 3-Aminopropanoic acid. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production methods for 3-Amino-2-fluoropropanoic acid, (2R)-, are less documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoropropanoic acid, (2R)-, can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-Amino-2-fluoropropanoic acid, (2R)-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry for their enhanced metabolic stability.
Biology: Utilized in metabolic studies to trace and analyze biochemical pathways due to its stable isotope labeling.
Medicine: Investigated for its role in the metabolism of 5-Fluorouracil, providing insights into the drug’s mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoropropanoic acid, (2R)-, involves its role as a metabolite of 5-Fluorouracil. It is formed during the catabolism of 5-Fluorouracil and can interfere with DNA synthesis by incorporating into RNA and DNA, leading to the inhibition of thymidylate synthase. This results in the disruption of DNA replication and cell division, which is crucial for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropropionic acid: Another fluorinated amino acid with similar properties but lacks the amino group.
3-Aminopropanoic acid: The non-fluorinated analog of 3-Amino-2-fluoropropanoic acid.
2-(Carbamoylamino)-3-fluoropropanoic acid: A compound with a carbamoyl group instead of an amino group
Uniqueness
3-Amino-2-fluoropropanoic acid, (2R)-, is unique due to its specific stereochemistry and the presence of both an amino and a fluorine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
88099-66-5 |
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Molecular Formula |
C3H6FNO2 |
Molecular Weight |
107.08 g/mol |
IUPAC Name |
(2R)-3-amino-2-fluoropropanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |
InChI Key |
OJQNRNQELNLWHH-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)F)N |
Canonical SMILES |
C(C(C(=O)O)F)N |
Origin of Product |
United States |
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